molecular formula C10H12ClNS B1149142 2-(Benzo[b]thiophen-2-yl)ethanamine CAS No. 126312-03-6

2-(Benzo[b]thiophen-2-yl)ethanamine

Cat. No. B1149142
M. Wt: 213.72698
InChI Key:
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Description

Synthesis Analysis

Synthesis of 2-(Benzo[b]thiophen-2-yl)ethanamine and its derivatives involves multiple approaches. A practical one-pot synthesis method has been developed for benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes, demonstrating an efficient synthesis route involving Pd-catalyzed C-S bond formation followed by heterocyclization reaction (Guilarte et al., 2011). Additionally, a synthetic route reported for 2-(thiophen-2-yl)ethanamine showcases a Knoevenagel-Doebner condensation followed by amination, copper catalyzed reduction, and Hoffman rearrangement, highlighting a methodological approach to obtaining the compound (Wei Yun-yang, 2007).

Molecular Structure Analysis

The molecular structure of 2-(Benzo[b]thiophen-2-yl)ethanamine derivatives has been characterized using various techniques. For instance, crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane have been described, providing insights into their conformation and comparative analysis with analogues (Katzsch et al., 2016). Furthermore, crystal structure analysis revealed the unexpected isolation of 2,2'-bi[benzo[b]thiophene], a dimer of the benzo[b]thiophene, providing an interesting case study on the rigidity and planarity of these molecules (Cheung et al., 2014).

Chemical Reactions and Properties

2-(Benzo[b]thiophen-2-yl)ethanamine and its derivatives exhibit a range of chemical reactions and properties. A study on the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes showcases the compound's versatility in forming highly substituted sulfur heterocycles (Yue et al., 2002). Furthermore, the synthesis and optical properties of 2-(benzo[b]thiophene-3-yl)pyrroles and a new BODIPY fluorophore indicate promising optical properties and applications in fluorescence emission (Schmidt et al., 2009).

Physical Properties Analysis

The physical properties of 2-(Benzo[b]thiophen-2-yl)ethanamine derivatives are crucial for their application and function. The thermally irreversible photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, which undergo reversible photocyclization, demonstrate the compound's stability and photochromic performance over extensive cycles (Uchida et al., 1990).

Chemical Properties Analysis

2-(Benzo[b]thiophen-2-yl)ethanamine derivatives' chemical properties are defined by their reactivity and potential for synthesis of novel compounds. Efficient access to 2-aryl-3-substituted benzo[b]thiophenes through aromatic nucleophilic substitution reaction and Heck-type coupling offers insights into the compound's reactivity and the synthesis of derivatives with significant yields (David et al., 2005).

Scientific Research Applications

Carcinogenicity and Toxicity Evaluation

Thiophene analogues, including compounds structurally related to 2-(Benzo[b]thiophen-2-yl)ethanamine, have been synthesized and evaluated for potential carcinogenicity. These evaluations were conducted using in vitro assays, suggesting potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo due to their overall chemical and biological behavior (Ashby et al., 1978).

Environmental Behavior and Biodegradation

Research on the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum and other fossil fuel products reveals the environmental behavior of thiophene derivatives. These studies focus on the types of organosulfur compounds, including benzothiophenes, found in petroleum and their biodegradation processes, indicating the significance of these compounds in environmental chemistry (Kropp & Fedorak, 1998).

Safety And Hazards

While specific safety and hazard information for 2-(Benzo[b]thiophen-2-yl)ethanamine was not found in the papers retrieved, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

2-(Benzo[b]thiophen-2-yl)ethanamine and its derivatives could be further explored for their potential as biologically active compounds . They could also be used in the synthesis of new terminal alkynes, which are important for the preparation of organic compounds .

properties

IUPAC Name

2-(1-benzothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXDPBZCQSWJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[b]thiophen-2-yl)ethanamine

CAS RN

126312-03-6
Record name 2-(1-benzothiophen-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 2-(2-nitro-vinyl)-benzo[b]thiophene (I-9a: 2.1 g, 0.010 mol) in dry THF (30 mL) was reacted with LAH (0.81 g, 0.021 mol) in dry THF (20 mL) to afford 1.6 g of the product (87.91% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
87.91%

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